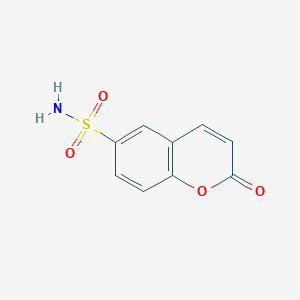

2-Oxo-2h-chromene-6-sulfonamide

Übersicht

Beschreibung

2-Oxo-2h-chromene-6-sulfonamide is a chemical compound with the CAS Number: 90322-59-1 . It has a molecular weight of 225.22 .

Synthesis Analysis

The synthesis of sulfonamide hybrids, including coumarin and isoxazole group, was achieved in five steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole . The samples were obtained in good to high yield and characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN, and melting point techniques .Molecular Structure Analysis

The IUPAC name of this compound is 2-oxo-2H-chromene-6-sulfonamide . The InChI code is 1S/C9H7NO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H,(H2,10,12,13) .Wissenschaftliche Forschungsanwendungen

Antidiabetic Agents

A series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives have been designed and synthesized with potential anti-diabetic activity . These derivatives have shown promising results in inhibiting α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption . This indicates that these derivatives could potentially be used as antidiabetic agents .

PPAR-γ Inhibitors

The same series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives have also shown potential activity as PPAR-γ inhibitors . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity . Therefore, these derivatives could potentially be used for treating metabolic disorders like type 2 diabetes .

Insulin Sensitivity and Glucose Metabolism

The in vitro PPAR-γ transactivation assay revealed that chromene-6-sulfonamide derivatives exhibited potential PPAR-γ activity . This indicates that these derivatives have insulin sensitivity and glucose metabolism activity .

ADMET Prediction

The in silico ADMET prediction showed that these derivatives have an acceptable range of oral bioavailability, drug-likeness, and a safe toxicity profile . They are non-cytotoxic, non-mutagenic, non-immunotoxic, and non-carcinogenic . This suggests that these derivatives could potentially be developed into safe and effective drugs .

Anti-HIV Agents

Coumarins, which include 2H-chromene derivatives, have been tested for anti-HIV activity . Therefore, it’s possible that 2-oxo-2H-chromene-6-sulfonamide could also have potential applications in this area .

Anticancer Agents

Coumarins have also shown promising biological profiles as anti-cancer agents . Their easy synthetic modifications have paved the way for the design and synthesis of various coumarin-based derivatives with diverse activities against cancer . Therefore, 2-oxo-2H-chromene-6-sulfonamide could potentially be used in cancer treatment .

Wirkmechanismus

Target of Action

The primary targets of 2-Oxo-2h-chromene-6-sulfonamide are α-amylase , α-glycosidase , and PPAR-γ . These enzymes play crucial roles in carbohydrate metabolism and insulin sensitivity, making them important targets for anti-diabetic drugs .

Mode of Action

2-Oxo-2h-chromene-6-sulfonamide interacts with its targets through inhibitory actions . It exhibits inhibitory percentage values higher than 93% at 100 μg mL−1 against α-amylase . Additionally, it shows potency against the α-glucosidase enzyme . Moreover, it exhibits potential PPAR-γ activity . These interactions result in decreased carbohydrate digestion and improved insulin sensitivity .

Biochemical Pathways

The compound affects the carbohydrate digestion pathway by inhibiting α-amylase and α-glycosidase . This results in a decrease in the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia . Additionally, by activating PPAR-γ, it enhances insulin sensitivity and glucose metabolism .

Pharmacokinetics

The in silico ADMET prediction indicates that 2-Oxo-2h-chromene-6-sulfonamide has an acceptable range of oral bioavailability . This suggests that the compound can be effectively absorbed in the gastrointestinal tract and reach systemic circulation .

Result of Action

The molecular and cellular effects of 2-Oxo-2h-chromene-6-sulfonamide’s action include reduced postprandial hyperglycemia and improved insulin sensitivity and glucose metabolism . These effects contribute to its potential anti-diabetic activity .

Eigenschaften

IUPAC Name |

2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLWMUHTXAGMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2h-chromene-6-sulfonamide | |

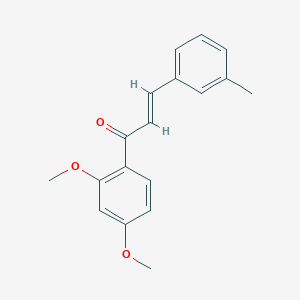

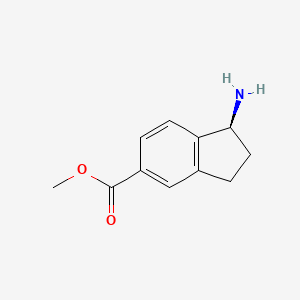

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid](/img/structure/B3165752.png)

![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)

amine hydrochloride](/img/structure/B3165815.png)

![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)